molecular formula C23H16N4OS B2633849 (E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 477305-34-3

(E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No. B2633849
CAS RN: 477305-34-3
M. Wt: 396.47
InChI Key: UQBHWXOLPXJZTM-CPNJWEJPSA-N
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Description

(E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide, commonly known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory effects on various enzymes and signaling pathways, making it a promising candidate for the development of new drugs.

Scientific Research Applications

  • Colorimetric Sensing of Fluoride Anions : A study demonstrated that derivatives of this compound, specifically N-(cyano(naphthalen-1-yl)methyl)benzamides, can undergo a color transition in response to fluoride anions. This suggests potential applications in colorimetric sensing for detecting fluoride anions in solutions (Younes et al., 2020).

  • Antibacterial and Antifungal Activities : Another study found that certain derivatives showed significant antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Patel & Patel, 2015).

  • Antimicrobial Activity of Triazolino[4,3-a]pyrimidines and 5-Arylazothiazoles : A variety of synthesized compounds related to this chemical structure demonstrated substantial antimicrobial activity, especially against gram-positive bacteria (Abdelhamid et al., 2008).

  • Antimicrobial and Anti-proliferative Activities : Research on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, which is structurally similar, showed promising antimicrobial and antiproliferative activities. This indicates potential applications in cancer therapy (Mansour et al., 2020).

  • Synthesis and Biological Evaluation of Aminothiazoles, Thiazolylacetonitrile, and Related Derivatives : This study focused on the synthesis of new compounds containing elements of the target compound. These synthesized compounds were evaluated for their anti-inflammatory properties (Thabet et al., 2011).

  • Multi-stimuli Response and Security Ink Application : A novel molecule related to the compound of interest showed unique responses to different stimuli and potential use as a security ink, demonstrating diverse applicative possibilities in material sciences (Lu & Xia, 2016).

  • Photophysical Properties and Amyloid Detection : Trans-stilbenoids with extended fluorescence lifetimes, including derivatives of the target compound, were synthesized and explored for amyloid fibril characterization, suggesting use in biomedical imaging and diagnostics (Zhang et al., 2017).

  • High Refractive Index Polyamides : Polyamides containing thiazole and naphthalene units, related to the target compound, were synthesized and found to have high refractive indices. This suggests applications in materials science, particularly in optics (Javadi et al., 2015).

properties

IUPAC Name

4-[[(E)-2-cyano-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4OS/c24-12-19(13-26-20-9-7-16(8-10-20)22(25)28)23-27-21(14-29-23)18-6-5-15-3-1-2-4-17(15)11-18/h1-11,13-14,26H,(H2,25,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBHWXOLPXJZTM-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide

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